bombyxin II
Description
Properties
CAS No. |
116134-01-1 |
|---|---|
Molecular Formula |
C23H19NO4 |
Synonyms |
bombyxin II |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Bombyxin Ii
Primary Structure and Comparative Sequence Analysis of Bombyxin II
This compound is a heterodimeric peptide, meaning it consists of two distinct polypeptide chains linked together. bioone.orgnih.govajbasweb.com
Amino Acid Chain Organization and Disulfide Bond Linkages
This compound is composed of an A-chain and a B-chain. The A-chain consists of 20 amino acid residues, and the B-chain consists of 28 amino acid residues. ajbasweb.comtandfonline.com These two chains are connected by disulfide bonds. bioone.orgnih.govajbasweb.comtandfonline.com Specifically, this compound has two inter-chain disulfide bonds and one intra-chain disulfide bond within the A-chain. bioone.orgnih.gov This arrangement of disulfide bonds is identical to that found in vertebrate insulin (B600854). bioone.orgnih.govu-tokyo.ac.jpajbasweb.com The precursor protein for bombyxin is organized with a signal peptide followed by the B chain, a C peptide, and the A chain, similar to the structure of preproinsulin. bioone.orgajbasweb.compnas.orgnih.gov Mature bombyxin is formed after the removal of the signal peptide and the C peptide through post-translational processing. nih.govajbasweb.comnih.gov
Homology with Vertebrate Insulin and Related Peptides
This compound exhibits significant sequence homology with vertebrate insulin and other peptides in the insulin superfamily. bioone.orgnih.govajbasweb.comebi.ac.ukunimore.it The amino acid sequences of the A and B chains of bombyxin show approximately 50% and 30% identity, respectively, to the corresponding chains of human insulin. bioone.orgajbasweb.com This level of homology, along with the conserved disulfide bond pattern, underscores the evolutionary relationship between invertebrate bombyxin and vertebrate insulin. bioone.orgnih.govajbasweb.comebi.ac.uk Bombyxin is considered the first invertebrate insulin-like peptide to have its structure elucidated at the molecular level, providing crucial evidence for the presence of insulin-related peptides in invertebrates. bioone.org
Three-Dimensional Conformation and Solution Structure Determination of this compound
Understanding the three-dimensional structure of this compound is crucial for elucidating its biological function and its relationship to other insulin-superfamily peptides.
Advanced Spectroscopic Techniques in Structural Elucidation (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in determining the three-dimensional solution structure of this compound. nih.govrcsb.orgrcsb.orgresearchgate.net NMR allows for the determination of molecular structure in solution, providing insights into the dynamic behavior and conformation of peptides like this compound. biomachina.orglibretexts.org The three-dimensional solution structure of this compound was determined using simulated annealing calculations based on distance and torsion-angle constraints derived from NMR data, along with constraints from the disulfide bonds. nih.govrcsb.orgrcsb.org This was a pioneering effort, representing the first three-dimensional structure determined for an invertebrate insulin-related peptide. nih.govrcsb.orgrcsb.org
Molecular Modeling and Computational Simulations of this compound
Molecular modeling and computational simulations have also been employed to study the structure and behavior of this compound. bioone.orgnih.govajbasweb.commdpi.comnih.govprinceton.edu Early molecular modeling studies indicated that bombyxin resembles insulin in adopting a globular-like core structure. bioone.orgnih.govajbasweb.com Computational approaches, including molecular dynamics simulations, can provide insights into the dynamic behavior, stability, and interactions of biomolecules like this compound. mdpi.comnih.govprinceton.edunih.gov These methods complement experimental techniques like NMR by providing a dynamic perspective on the molecular structure. mdpi.comnih.gov
Structure-Activity Relationship Studies of this compound
Structure-activity relationship (SAR) studies of this compound aim to identify the molecular determinants responsible for its biological activity, particularly its interaction with its receptor. These studies often involve modifying specific amino acid residues or creating hybrid peptides and assessing their functional impact.
Identification of Receptor Recognition Surfaces and Critical Residues
The receptor binding surface of this compound involves a region on the interface between the B chain helix and the N-terminal A chain helix nih.govacs.org. This surface includes a "trough" where specific residues are critical for receptor interaction nih.govacs.org.
Replacements of residues on the periphery of this binding site, such as arginines at positions B12 and B16, also reduced receptor binding, although to a lesser extent than modifications at Ala(B15) nih.govacs.orgacs.org. Citrulline(B12) bombyxin showed 17% receptor binding, while citrulline(B16) bombyxin showed 45% binding compared to native bombyxin nih.govacs.orgacs.org.
Interactive Table 2: Impact of B-chain Amino Acid Replacements on Bombyxin Receptor Binding
| Original Residue | Position | Replacement Residue | Receptor Binding Affinity (% of native bombyxin) | Source |
| Alanine | B15 | α-aminobutyric acid | 6.5% | nih.govacs.org |
| Alanine | B15 | Valine | 1.1% | nih.govacs.org |
| Alanine | B15 | Norvaline | 0.88% | nih.govacs.org |
| Alanine | B15 | Leucine (B10760876) | 0.05% | nih.govacs.org |
| Alanine | B15 | Glycine | 3.7% | nih.govacs.org |
| Alanine | B15 | α-aminoisobutyric acid | 1.4% | nih.govacs.org |
| Arginine | B12 | Citrulline | 17% | nih.govacs.orgacs.org |
| Arginine | B16 | Citrulline | 45% | nih.govacs.orgacs.org |
The receptor-recognition surface of this compound also includes the N and C termini of the A-chain, in addition to the central part of the B-chain nih.gov. While this compound, human insulin, and human relaxin 2 share a common surface for receptor recognition, the specific side chains involved in these patches differ, contributing to their distinct receptor specificities nih.gov.
Investigation of Disulfide Bond Isomers and Functional Impact
This compound contains three disulfide bonds: two interchain (connecting the A and B chains) and one intrachain (within the A chain) bioone.orgnih.gov. These disulfide bonds are crucial for maintaining the correct three-dimensional structure and biological activity of the peptide ebi.ac.uksmolecule.comnih.gov.
Studies have investigated the impact of different disulfide bond pairings on bombyxin activity nih.gov. This compound and its disulfide bond isomers have been synthesized to assess their biological potency nih.gov. Research indicates that the specific pairing of cysteine residues is critical for full activity. For instance, the disulfide bond between CysA20 and CysB22 is particularly important for bombyxin activity nih.gov. Synthesizing this compound with correct disulfide bond formation can be achieved through methods like solid-phase peptide synthesis followed by controlled oxidation frontiersin.orgsmolecule.comnih.gov.
Chimeric Peptide Engineering and Functional Assays
Chimeric peptide engineering involves creating hybrid molecules by combining sequences from different peptides to identify regions responsible for specific functions, such as receptor binding and activation nih.govnii.ac.jp. Studies utilizing chimeric molecules of this compound and human insulin have provided insights into the regions critical for bombyxin activity nih.govnii.ac.jp.
By synthesizing chimeric peptides that differed primarily in the central part of the B-chain, researchers found that this region is of critical importance for the recognition of the bombyxin receptor nih.govnii.ac.jp. Although the central B-chain parts of these chimeric molecules adopted similar main-chain conformations, the surface patches formed by the side chains were dissimilar, leading to different bombyxin activity potencies nih.govnii.ac.jp. This highlights the significance of the specific amino acid side chains in the B-chain central part for receptor interaction nih.govnii.ac.jp.
Furthermore, a hybrid molecule consisting of the A chain of Bombyx bombyxin and the B chain of human insulin was shown to stimulate 2-deoxyglucose uptake and DNA synthesis in CHO cells, demonstrating that functional hybrid molecules can be created by combining elements from different insulin-like peptides bioone.org. Chimeric peptides have also been engineered and expressed to study processing and secretion, indicating the potential for using such constructs in expression systems nih.gov.
Interactive Table 3: Summary of Chimeric Peptide Findings
| Chimeric Peptide Composition | Key Structural Difference | Functional Outcome (Bombyxin Activity) | Source |
| This compound / Human Insulin Chimeras | B-chain central part | Significantly different potencies based on the B-chain central sequence nih.govnii.ac.jp | nih.govnii.ac.jp |
| Bombyx bombyxin A chain / Human insulin B chain | Chain origin | Stimulated 2-deoxyglucose uptake and DNA synthesis in CHO cells bioone.org | bioone.org |
This compound Gene Family: Copy Number and Diversity
The bombyxin gene family in Bombyx mori is characterized by a relatively high copy number and significant sequence diversity. The Bombyx mori genome contains at least 38 bombyxin genes, some of which are pseudogenes. ajbasweb.commdpi.com These genes are classified into multiple families based on sequence similarity, initially categorized into 7 families (A to G) and later expanded to include families V to Z, totaling 12 families. ajbasweb.commdpi.comnii.ac.jpunimore.it this compound is specifically encoded by genes A6 and/or A7, which belong to the family A. ajbasweb.commdpi.comunimore.itbioone.orgresearchgate.net
The diversity within the bombyxin gene family is considerably larger compared to the limited structural variation observed in vertebrate insulins, which typically have low copy numbers. ajbasweb.combioone.org This diversification is thought to have arisen through mechanisms such as equal and unequal crossings-over, as well as gene and gene-set duplications. bioone.org
Here is a summary of the copy numbers for some of the bombyxin gene families:
| Bombyxin Family | Approximate Gene Copies (Haploid Genome) | Source |
| A | 10 | ajbasweb.commdpi.combioone.orgbioone.org |
| B | 12 | ajbasweb.combioone.orgbioone.org |
| C | 6 | ajbasweb.combioone.orgbioone.org |
| D | 1 | ajbasweb.combioone.orgbioone.org |
| E | 1 | ajbasweb.combioone.orgbioone.org |
| F | 1 | bioone.orgbioone.org |
| G | 1 | ajbasweb.combioone.org |
| V | 2 | nii.ac.jpunimore.it |
| W, X, Y, Z | 1 each | nii.ac.jpunimore.it |
Genomic Loci and Clustered Gene Arrangements of this compound Variants
A significant feature of bombyxin genes is their clustered arrangement within the Bombyx mori genome. bioone.orgbioone.org Thirty-one out of 32 identified bombyxin genes are clustered in two genomic segments. bioone.org These clusters exhibit unique distribution patterns, with gene arrangements classified into three categories: gene pairs, gene triplets, and single genes. bioone.orgbioone.org
In gene pairs, two genes from different families are positioned in opposite transcriptional orientations. bioone.orgbioone.org Most gene pairs consist of family A and family B members, although pairs of B/C and F/B also exist. bioone.org Gene triplets involve three genes, typically from different families, arranged together. bioone.org This clustered organization and the arrangement patterns within these loci are believed to have played a role in the diversification of the bombyxin gene family. bioone.org
Intronless Nature of this compound Genes in Relation to Vertebrate Insulin Genes
A notable difference between most bombyxin genes and vertebrate insulin genes is the absence of introns in bombyxin genes. unige.chbioone.org All previously characterized bombyxin genes lack introns in both the 5′-untranslated region and the C peptide region. bioone.org This intronless structure is considered a characteristic hallmark of processed genes. bioone.org In contrast, vertebrate insulin, IGF, and relaxin genes contain introns, often in the C peptide region, suggesting they evolved from a common ancestral gene through duplication events. nii.ac.jp
However, some newly identified bombyxin genes, specifically from families V and Z, have been found to contain intervening introns at positions similar to those in vertebrate insulin genes. nii.ac.jp This finding suggests a shared ancestral gene between bombyxin and vertebrate insulin genes and highlights further complexity within the bombyxin gene family structure. nii.ac.jp
Transcriptional Regulation of this compound Gene Expression
The expression of bombyxin genes, including those encoding this compound, is tightly regulated at the transcriptional level, exhibiting tissue-specific and developmental stage-specific patterns. nii.ac.jpacademicjournals.org
Identification of Cis-Regulatory Elements (e.g., BOSE)
Transcriptional regulation involves cis-regulatory elements, which are DNA sequences located near the gene that bind transcription factors. unl.edudokumen.pub Research has identified specific cis-elements crucial for the expression of bombyxin genes. One such element is the Bombyxin gene-Specific Element (BOSE). bioone.orgresearchgate.netcapes.gov.brbioone.org
BOSE has been identified as a transcription element essential for the cell-specific expression of the bombyxin F1 gene, located in the region from -170 to -159 bp upstream of the translation start site. bioone.orgcapes.gov.brbioone.orgnii.ac.jp BOSE appears to be a novel regulatory element with no significant similarity to other known transcription elements. bioone.org In addition to BOSE, an activator element responsible for increasing expression levels has been identified upstream of the BOSE sequence. bioone.orgcapes.gov.brbioone.orgnii.ac.jp
Analysis of Promoter Activity and Transcriptional Control
The promoter region of bombyxin genes, particularly the spacer region between divergently transcribed gene pairs, plays a critical role in transcriptional control. bioone.orgbioone.orgbioone.org Studies using reporter gene assays, where a reporter gene like Green Fluorescent Protein (GFP) is placed under the control of a bombyxin promoter, have demonstrated the cell-specific expression driven by these promoters. bioone.orgbioone.orgbioone.orgnii.ac.jp
Promoter-deletion analysis has been employed to pinpoint the minimal promoter regions and specific elements required for cell-specific expression. bioone.orgbioone.org These analyses have confirmed that the spacer region contains elements controlling bombyxin gene expression in a cell-specific manner. bioone.org The expression patterns of some bombyxin genes show a dependence on their genomic arrangement, with genes in pairs or triplets exhibiting different expression profiles. bioone.orgnii.ac.jp
Factors Influencing Tissue-Specific Expression Patterns of this compound
Bombyxin genes are primarily expressed in four pairs of medial neurosecretory cells in the pars intercerebralis of the Bombyx mori brain. researchgate.netbioone.orgcapes.gov.brbioone.org This neurosecretory cell-specific expression is a key aspect of bombyxin regulation. capes.gov.brbioone.org While brain expression is predominant for many bombyxin families (A-G), RT-PCR analysis has detected low levels of bombyxin family A and B mRNAs in various larval tissues, including ganglia, epidermis, testis, ovary, fat body, silk gland, Malpighian tubule, midgut, and hindgut, indicating a more ubiquitous expression pattern in larvae. bioone.org However, the concentration of bombyxin mRNA is remarkably high in the bombyxin-producing cells (BPCs) of the brain. bioone.org
Newly identified bombyxin families (V-Z) also show diverse tissue-specific expression patterns. nii.ac.jp For example, bombyxin-V, -W, and -Y mRNAs are expressed in the brain, bombyxin-X mRNA in fat bodies, and bombyxin-Y gene is expressed in both brain and ovary during larval stages. nii.ac.jp The high expression of bombyxin-Z in follicular cells suggests a potential role in reproduction. nii.ac.jp This diversity in tissue-specific expression among different bombyxin genes suggests potential functional differences. researchgate.netnii.ac.jp
Factors influencing these tissue-specific patterns include the cis-regulatory elements like BOSE and potentially the interaction of these elements with specific transcription factors present in different cell types. bioone.orgunl.edudokumen.pub While BOSE itself does not show similarity to known transcription factors in databases, the activator element has similarities to elements found in other insect genes with specific expression patterns, suggesting conserved regulatory machinery. bioone.orgcapes.gov.brbioone.org The gene-arrangement-dependent expression also indicates that the genomic context of the bombyxin genes plays a role in their transcriptional control. bioone.orgnii.ac.jp
This compound is a well-characterized insulin-like peptide primarily found in the silkworm, Bombyx mori. As a member of the insulin superfamily, it plays crucial roles in regulating various physiological processes, including growth, development, and metabolism in insects. frontiersin.orgnii.ac.jp Its structure and function share notable similarities with vertebrate insulin. nii.ac.jpnih.gov
Genomic Organization and Transcriptional Regulation of Bombyxin Ii
The Bombyx mori genome contains a multigene family encoding bombyxins (B1165932), reflecting the functional diversity and importance of these peptides. frontiersin.orgnii.ac.jp Currently, 38 bombyxin genes have been identified and classified into multiple families based on sequence similarity, including families A to G and V to Z. mdpi.comnih.gov Bombyxin II is specifically encoded by genes within the Family A, primarily genes A6 and/or A7. frontiersin.orgmdpi.combioone.org
The bombyxin genes, including those encoding this compound, are often clustered in the silkworm genome, with unique distribution patterns such as gene pairs, gene triplets, and single genes. nih.govbioone.orgpnas.orgbioone.org For instance, 25 bombyxin genes are clustered within a 50 kbp region on chromosome 11, and six genes are found in a 15 kbp region on another chromosome. nii.ac.jpbioone.org This clustering and arrangement suggest potential coordinated transcriptional regulation. nih.govpnas.org While many bombyxin genes lack introns, some recently identified genes in families V and Z have been found to contain introns in their untranslated regions or within the coding sequence. frontiersin.orgnii.ac.jp
Transcriptional regulation of bombyxin genes is crucial for controlling their expression in a tissue-specific and developmental stage-specific manner. nii.ac.jp Bombyxin genes are predominantly expressed in the four pairs of medial neurosecretory cells (MNCs) in the brain, which are considered the bombyxin-producing cells (BPCs). nii.ac.jpbioone.orgbioone.orgajbasweb.comresearchgate.net Expression levels in other tissues are generally low. nii.ac.jpbioone.orgajbasweb.com Studies have identified specific transcription elements responsible for the brain cell-specific expression of bombyxin genes. For example, a Bombyxin gene-Specific Element (BOSE) located upstream of the translation start site has been identified as essential for the cell-specific expression of the bombyxin F1 gene. capes.gov.br An activator element has also been found to enhance expression levels. capes.gov.br
The expression of different bombyxin genes can vary throughout development and in response to physiological cues. For instance, the amounts of Family A, B, and C bombyxin mRNAs decrease gradually during larval to pupal development. bioone.org Different bombyxin genes can also show stage-specific expression patterns during embryonic diapause termination. mdpi.com
Genomic Organization of Bombyxin Genes in Bombyx mori (Illustrative Data)
| Gene Family | Number of Copies | Chromosomal Location (Examples) | Arrangement Pattern (Examples) | Introns |
| A | 10 | Chromosome 11 nii.ac.jpbioone.org | Gene pairs, triplets, single | Mostly absent frontiersin.orgnih.gov |
| B | 12 | Chromosome 11 nii.ac.jpbioone.org | Gene pairs, triplets, single | Mostly absent frontiersin.orgnih.gov |
| C | 6 | Chromosome 11 nii.ac.jpbioone.org | Gene triplets, single | Mostly absent frontiersin.orgnih.gov |
| D-G | 1 each | Varied nii.ac.jp | Single genes | Mostly absent frontiersin.org |
| V-Z | Varied | Varied frontiersin.orgnii.ac.jp | Varied frontiersin.org | Present in some (e.g., V, Z) frontiersin.orgnii.ac.jp |
Note: This table provides a general overview based on available data and may not encompass all identified genes or locations. The "Introns" column refers to the general characteristic of the family, with exceptions noted.
Post Translational Processing and Maturation of Bombyxin Ii
Cellular Sites of this compound Synthesis and Neurosecretory Pathways
This compound originates from specialized neurosecretory cells within the central nervous system of Bombyx mori. nih.govwikipedia.orgfishersci.atresearchgate.net These cells are responsible for synthesizing the peptide precursor, processing it into its mature, active form, and directing its release into the circulatory system.
The primary sites of this compound synthesis are four pairs of large neurosecretory cells situated in the dorso-medial region of the silkmoth brain. wikipedia.orgnih.govwikipedia.orgfishersci.atdsmz.dewikipedia.orgecdybase.org These cells are specifically identified as medial neurosecretory cells (M-NSCs) and are often referred to as bombyxin-producing cells (BPCs). nih.govfishersci.atwikipedia.orgdsmz.devulcanchem.com The genes encoding bombyxin are predominantly expressed in these M-NSCs. nih.govwikipedia.org The synthesis process involves the transcription of bombyxin genes and the translation of a precursor polypeptide, which includes a signal peptide, B-chain, C-peptide, and A-chain, mirroring the structure of proinsulin. wikipedia.org This precursor undergoes further processing, including the removal of the signal peptide and C-peptide, and the formation of disulfide bonds, resulting in the mature, biologically active this compound peptide composed of A and B chains. wikipedia.orgecdybase.orgresearchgate.net The concentration of bombyxin mRNA within these producing cells is notably high. nih.gov
Following synthesis in the medial neurosecretory cells, this compound is transported along the axons of these neurons. wikipedia.orgecdybase.org The axons originating from the M-NSCs traverse the midline of the brain and extend into the contralateral lobe. vulcanchem.com These axonal projections terminate in the corpora allata (CA), which function as a crucial neurohemal organ in insects. wikipedia.orgdsmz.deecdybase.orgvulcanchem.comhznu.edu.cn Neurohemal organs serve as release sites where neurosecretory products, such as this compound, are liberated from axon terminals into the hemolymph, the insect circulatory fluid. ecdybase.orghznu.edu.cn The release of bombyxin from the corpora allata involves mechanisms of exocytosis from the axon endings. hznu.edu.cn Studies suggest that Rab proteins, particularly Rab39, play a role in mediating the transport and release of bombyxin from the axons within the CA. ecdybase.org
Role of Medial Neurosecretory Cells in this compound Production
Endocrine Regulation of this compound Secretion
The secretion of this compound is not a continuous process but is dynamically regulated in response to the physiological state of the insect, particularly its nutritional status. nih.govnih.govwikipedia.orglipidmaps.org
A key regulator of this compound secretion is the availability of nutrients. Bombyxin secretion is strongly linked to feeding activity. wikipedia.orgnih.govwikipedia.org During periods of starvation, the levels of bombyxin in the hemolymph decrease, while the content of bombyxin stored within the brain increases. nih.govnih.gov Conversely, refeeding after a period of starvation leads to a rapid increase in hemolymph bombyxin titer and a corresponding decrease in brain bombyxin content, demonstrating a clear link between nutrient intake and hormone release. nih.gov Glucose has been identified as a significant nutritional signal that stimulates bombyxin secretion in starved larvae upon injection. nih.govresearchgate.netlipidmaps.org This indicates that glucose acts as a messenger signaling a "fed" state to the bombyxin-producing cells, similar to the role of glucose in stimulating insulin release in mammals. lipidmaps.org While glucose sensitivity is evident, it is not definitively established whether the bombyxin-producing cells directly sense circulating glucose levels or if nutrient status is perceived by other tissues, such as the fat body, which then signal the M-NSCs through humoral factors, a mechanism observed in Drosophila. lipidmaps.org The secretion of bombyxin may also exhibit a pulsatile pattern. fishersci.fi
The regulation of this compound secretion can involve complex interactions with other hormones and potential feedback mechanisms. The insect endocrine system is characterized by intricate cross-talk between different signaling pathways. For instance, the brain clock, which governs the rhythmic release of neurohormones like bombyxin and prothoracicotropic hormone (PTTH), may itself be influenced by these released hormones, suggesting a form of "temporal feedback". ottokemi.com Furthermore, there is evidence of synergistic interactions between bombyxin and PTTH in promoting the expression of the clock protein PERIOD in certain cell types. ottokemi.com
Bombyxin also interacts with the ecdysteroid pathway, which is crucial for insect development and molting. Bombyxin has been shown to stimulate ecdysteroidogenesis in the prothoracic glands. wikipedia.orguni.lu This effect may be mediated, at least in part, by increasing the expression of sugar transporters and trehalase activity downstream of insulin receptor/PI3K signaling, thereby potentially increasing the availability of metabolic substrates for ecdysone (B1671078) synthesis. wikipedia.orguni.lu The interplay between nutrient-dependent insulin/TOR signaling and ecdysteroids is a known mechanism for coordinating growth and development in insects. uni.luecdybase.org However, preliminary studies involving the injection of high doses of glucose or this compound into pupae did not result in significant changes in the activity of bombyxin-producing cells, suggesting that feedback mechanisms or the responsiveness to these signals may vary depending on the developmental stage. fishersci.fi
Data Table: Key Aspects of this compound Biosynthesis, Secretion, and Regulation
| Aspect | Details |
| Biosynthesis Site | Medial neurosecretory cells (M-NSCs) in the brain nih.govfishersci.atresearchgate.netwikipedia.orgdsmz.de |
| Precursor Structure | Signal peptide, B-chain, C-peptide, A-chain wikipedia.org |
| Mature Structure | A and B chains linked by disulfide bonds wikipedia.orgecdybase.orgresearchgate.net |
| Transport Pathway | Axonal transport from M-NSCs wikipedia.orgecdybase.org |
| Neurohemal Organ | Corpora allata (CA) wikipedia.orgdsmz.deecdybase.orgvulcanchem.comhznu.edu.cn |
| Release Mechanism | Exocytosis from axon terminals hznu.edu.cn |
| Nutrient Sensitivity | Stimulated by feeding/refeeding wikipedia.orgnih.govwikipedia.org, inhibited by starvation nih.govnih.gov, stimulated by glucose nih.govresearchgate.netlipidmaps.org |
| Hormonal Interactions | Synergistic action with PTTH on PERIOD protein ottokemi.com; Stimulates ecdysteroidogenesis wikipedia.orguni.lu |
| Potential Feedback | Brain clock (temporal feedback) ottokemi.com; Stage-dependent responsiveness to glucose/bombyxin fishersci.fi |
Physiological Roles and Biological Functions of Bombyxin Ii in Insect Systems
Regulation of Carbohydrate Metabolism by Bombyxin II
This compound plays a crucial role in maintaining carbohydrate homeostasis in insects, particularly in Bombyx mori. Its actions on carbohydrate metabolism are multifaceted, impacting the levels of key sugars like trehalose (B1683222) and glucose, as well as influencing the storage and utilization of glycogen (B147801). frontiersin.orgnih.govnih.gov
Hypotrehalosemic Activity and Hemolymph Sugar Homeostasis
A well-established function of this compound is its hypotrehalosemic activity, which refers to its ability to reduce the concentration of trehalose in the hemolymph. bioone.orgbioone.org Trehalose is the principal circulating sugar in most insects and serves as a major energy source. researchgate.net Studies in Bombyx mori larvae have demonstrated that injection of this compound leads to a decrease in hemolymph trehalose levels in a dose-dependent manner. bioone.orgbioone.org This effect is particularly observed during the larval stage. unimore.itnih.gov Interestingly, this compound injection has been reported not to significantly affect the hemolymph glucose concentration in Bombyx mori larvae. frontiersin.orgnih.govnih.gov However, promoting the hydrolysis of trehalose to glucose is suggested as a mechanism by which this compound induces hypotrehalosemia, thereby facilitating glucose transport into tissue cells. bioone.orgfrontiersin.orgnih.govbioone.orgnih.gov
Modulation of Trehalase Activity in Target Tissues
The hypotrehalosemic effect of this compound is closely linked to its modulation of trehalase activity. Trehalase is the enzyme responsible for hydrolyzing trehalose into two molecules of glucose. This compound has been shown to elevate trehalase activity in target tissues such as the midgut and muscles of Bombyx mori. bioone.orgnih.govbioone.orgnih.gov This increased enzymatic activity facilitates the breakdown of trehalose, making glucose available for cellular uptake and metabolism. bioone.orgfrontiersin.orgbioone.org Research indicates that bombyxin-stimulated trehalase activity in prothoracic glands is dependent on the PI3K signaling pathway. nih.gov
Influence on Glycogen Synthesis and Glycogenolysis
This compound also impacts glycogen metabolism, the process of synthesizing (glycogenesis) and breaking down (glycogenolysis) glycogen, a primary energy storage molecule in insects, particularly in the fat body. ottokemi.comuni.luresearchgate.net Studies have shown that this compound can reduce the glycogen content in the fat body of Bombyx mori larvae. frontiersin.orgnih.govnih.govunimore.it This reduction is associated with an increase in the activity of glycogen phosphorylase, the key enzyme involved in glycogenolysis. bioone.orgnih.govbioone.orgunimore.it This suggests that this compound promotes the breakdown of glycogen, contributing to the availability of glucose precursors. Conversely, research using mammalian cell lines (HepG2 cells) has indicated that this compound can promote glycogen synthesis through the PI3K/Akt pathway, highlighting potential differences in its effects across different biological systems or specific tissues. nih.gov
Summary of this compound's Effects on Carbohydrate Metabolism:
| Metabolic Process | Effect of this compound in Bombyx mori Larvae | Relevant Tissues/Locations |
| Hemolymph Trehalose Concentration | Decreased (Hypotrehalosemia) | Hemolymph |
| Hemolymph Glucose Concentration | Generally Unaffected | Hemolymph |
| Trehalase Activity | Increased | Midgut, Muscles, Prothoracic Glands bioone.orgnih.govbioone.orgnih.gov |
| Glycogen Content | Decreased | Fat Body frontiersin.orgnih.govnih.govunimore.it |
| Glycogen Phosphorylase Activity | Increased | Fat Body bioone.orgnih.govbioone.orgunimore.it |
| Glucose Uptake & Glycogen Synthesis | Promoted (in HepG2 cells) | HepG2 cells nih.gov |
Impact on Cellular Respiration and Glycolytic Pathways
Beyond regulating sugar levels and glycogen stores, this compound has been implicated in influencing cellular energy production. This compound injection into Bombyx mori larvae has been shown to increase the rate of oxygen consumption, an indicator of increased cellular respiration. frontiersin.orgnih.govnih.govx-mol.net This effect is accompanied by an increase in the content of fructose (B13574) 2,6-bisphosphate, a potent activator of phosphofructokinase, a rate-limiting enzyme in glycolysis. frontiersin.orgnih.govnih.govx-mol.net These findings suggest that this compound facilitates carbohydrate catabolism, channeling the products of trehalose and glycogen breakdown into glycolytic pathways to support cellular energy demands. frontiersin.orgnih.govnih.govx-mol.netresearchgate.net This enhanced energy production is hypothesized to support processes like tissue growth. frontiersin.orgnih.govx-mol.net
Role of this compound in Insect Growth and Development
This compound, like other insect insulin-like peptides, plays a significant role in regulating insect growth and development, often in coordination with other hormones like ecdysteroids. frontiersin.orgunimore.itfrontiersin.org
Promotion of Cell Proliferation and Tissue Growth
A key function of this compound in development is its ability to promote cell proliferation and tissue growth. Research on the wing imaginal discs of lepidopteran insects, such as the butterfly Precis coenia and the silkmoth Bombyx mori, has demonstrated that this compound acts as a growth factor. unimore.itnih.govpnas.orgpnas.org In vitro culture experiments showed that synthetic this compound could stimulate the growth of wing imaginal discs, increasing the rate of cell nucleus division, often in synergy with 20-hydroxyecdysone (B1671079). unimore.itnih.govpnas.org
Data on this compound's Effect on Wing Imaginal Disc Growth:
| Condition | Wing Imaginal Disc Growth Rate |
| Standard Nutrient Medium (in vitro) | Ceased Growth pnas.orgpnas.org |
| Medium + 20-hydroxyecdysone + Hemolymph | Normal Growth unimore.itpnas.orgpnas.org |
| Medium + Synthetic this compound (≥ 30 ng/ml) | Stimulated Growth pnas.orgpnas.org |
| Medium + this compound + Bombyxin Antibody | Growth Promotion Inhibited unimore.it |
Interaction with Ecdysteroids and Juvenile Hormone Signaling Pathways
This compound interacts with the signaling pathways of the major insect developmental hormones, ecdysteroids and juvenile hormone (JH). nih.govfrontiersin.org These interactions are crucial for coordinating growth and development.
Research indicates that bombyxin, along with 20-hydroxyecdysone (20E), a major ecdysteroid, is required for the normal growth of wing imaginal discs in butterflies like Precis coenia. pnas.org Synthetic this compound can stimulate growth in the presence of 20E, and antibodies against bombyxin can remove this growth-promoting activity from hemolymph. pnas.org This suggests a synergistic role between this compound and ecdysteroids in promoting imaginal disc growth. unimore.it
While this compound can stimulate ecdysteroid synthesis in the prothoracic glands of some insects, such as Samia cynthia ricini and Rhodnius prolixus, it does not appear to be the primary prothoracicotropic hormone (PTTH) in Bombyx mori itself. pnas.orgbioone.orgresearchgate.net However, studies have shown that this compound can stimulate the expression of genes related to sugar transport and trehalase, potentially enhancing ecdysteroidogenesis in prothoracic glands. mdpi.comresearchgate.net
The interaction with JH is also significant. JH prevents precocious metamorphosis and allows for multiple larval molts. plos.org The insulin (B600854) signaling pathway, which this compound activates, interacts with both ecdysteroid and JH signaling pathways, influencing a wide range of life events in insects. nih.govfrontiersin.org
Specific Effects on Imaginal Disc Development
This compound acts as a growth factor for imaginal discs, which are the precursors of adult structures in insects. ebi.ac.uk Studies on Precis coenia and Manduca sexta have demonstrated that this compound promotes the growth of wing imaginal discs. pnas.orgunimore.itnih.gov This effect is often observed in conjunction with the presence of 20E. pnas.orgunimore.it
In vitro culture experiments have shown that wing imaginal discs from larval stages require supplements like hemolymph or synthetic this compound along with 20E to grow normally. pnas.orgunimore.itnih.gov this compound increases the mitotic rate in these cultured discs in a dose-dependent manner when 20E is present. unimore.itnih.gov This growth-promoting effect can be inhibited by bombyxin antibodies, further supporting its role in imaginal disc development. pnas.orgunimore.it
Involvement in Hematopoietic Organ Cell Proliferation
This compound has been shown to promote cell proliferation in the hematopoietic organ (HPO) of Bombyx mori. nih.govnih.govnih.govvulcanchem.com The HPO is responsible for producing hemocytes (insect blood cells).
In vitro culture of larval HPOs from Bombyx mori shows that the addition of hemolymph promotes cell proliferation, and this effect is largely attributed to bombyxin present in the hemolymph. unimore.itnih.gov Synthetic this compound increases the number of discharged hemocytes from cultured HPOs in a dose-dependent manner, indicating its mitogenic activity on hematopoietic cells. nih.govnih.gov While bovine insulin also shows hematopoietic activity, bombyxin and insulin appear to induce phosphorylation of different protein sets in the HPO, suggesting distinct signaling pathways. nih.gov
Contribution to Ovarian Development
This compound is involved in ovarian development in insects. nih.govresearchgate.net Specific receptors for bombyxin have been found on insect ovarian cells in species like Bombyx mori, Samia cynthia ricini, and Spodoptera frugiperda. bioone.orgnih.govpsu.edu
Studies have shown that bombyxin can induce meiosis in cultured ovaries from young Bombyx larvae. unimore.itbioone.org While it was initially proposed that this might be an indirect effect mediated by bombyxin stimulating ovarian ecdysteroid production, which then induces meiosis, the presence of specific receptors on ovarian cells suggests a direct influence. unimore.itbioone.orgnih.gov
Furthermore, synthetic this compound has been shown to stimulate ovarian steroidogenesis (the production of steroid hormones like ecdysteroids) in isolated ovaries of the blowfly Phormia regina. researchgate.netpsu.edu This suggests that insulin-like neurohormones, including bombyxin, can act as steroidogenic gonadotropins in female flies. researchgate.netpsu.edu
Developmental Stage-Specific Functions of this compound
The physiological roles of this compound can be dependent on the developmental stage of the insect. For instance, the hypotrehalosemic activity (lowering of hemolymph trehalose concentration) of this compound appears to be larval stage-specific in Bombyx mori, as injection into adults did not result in the same effect. frontiersin.org
Different bombyxin genes also show stage-specific expression patterns during development, such as during the embryonic diapause termination process in Bombyx mori. mdpi.com This suggests that different bombyxin molecular species may have specific roles at different developmental time points. mdpi.com
Physiological Integration of this compound within the Insect Neuroendocrine System
This compound is produced in neurosecretory cells, primarily located in the brain of insects like Bombyx mori. nih.govresearchgate.netbioone.orgresearchgate.net These neurosecretory cells are a key component of the insect neuroendocrine system, which integrates nervous and endocrine signaling to regulate physiological processes. ucr.eduresearchgate.net
Bombyxin is released into the hemolymph, acting as a neurohormone to target various peripheral tissues and organs. frontiersin.orgbioone.org The axons of the bombyxin-producing cells in Bombyx mori innervate the corpora allata, and their terminals are localized on the surface of these glands, suggesting that bombyxin is released into the hemolymph from this location. bioone.org
The secretion of bombyxin can be influenced by factors such as nutritional state. pnas.org Starvation of Bombyx larvae leads to a decrease in bombyxin titer, while glucose injection stimulates its secretion. pnas.org This highlights the integration of bombyxin signaling with the insect's nutritional status and its role in coordinating growth and metabolism in response to nutrient availability. pnas.orgfrontiersin.org
The insulin signaling pathway, activated by ILPs like bombyxin, interacts extensively with other major signaling pathways, including those of ecdysteroids and juvenile hormone, as well as nutrient sensing pathways like the Target of Rapamycin (B549165) (TOR) pathway. nih.govfrontiersin.org This intricate network of interactions underscores the central role of this compound and the insulin signaling pathway in integrating developmental and metabolic signals within the insect neuroendocrine system. nih.govfrontiersin.org
Bombyxin Ii Receptor and Downstream Signaling Mechanisms
Identification and Characterization of the Bombyxin II Receptor
The bombyxin receptor, while sharing structural similarities with the vertebrate insulin (B600854) receptor, exhibits distinct binding characteristics and signaling properties. This compound, a brain-secretory peptide, shares approximately 40% sequence identity and a characteristic core structure with human insulin. nih.gov Despite this structural similarity, no cross-activity is observed between this compound and human insulin. nih.gov
Research involving chimeric molecules of this compound and human insulin has been instrumental in identifying the critical regions for receptor recognition. Studies suggest that the surface patch formed by the central part of the this compound B-chain is of critical importance for recognition of the bombyxin receptor. nih.govacs.org The receptor-recognition surface of this compound is also understood to include the A-chain N and C termini. nih.gov
The bombyxin receptor is a cell surface receptor, and its binding to this compound is known to induce receptor dimerization, which is a key step in initiating downstream intracellular signaling cascades. smolecule.com Chemical characterization and identification of the Bombyx mori bombyxin receptor are ongoing areas of study. u-tokyo.ac.jp
Ligand-Receptor Binding Specificity and Affinity of this compound
The binding of this compound to its receptor demonstrates specificity, which is crucial for mediating its distinct biological effects compared to other insulin-like peptides. The receptor binding surface of bombyxin includes a trough on the interface between the B chain helix and the N-terminal A chain helix. acs.orgnih.gov Specific amino acid residues within this region are critical for binding affinity. For instance, Alanine(B15) is located on the edge of this feature, and its replacement with bulkier residues significantly reduces receptor binding affinity. acs.orgnih.gov
Studies using modified bombyxin analogues have provided insights into the residues important for receptor binding. Replacement of Alanine(B15) with residues like α-aminobutyric acid, valine, norvaline, and leucine (B10760876) resulted in a significant reduction in receptor binding affinity. acs.orgnih.gov
| Amino Acid Replacement at B15 | Relative Receptor Binding Affinity (%) |
|---|---|
| Alanine (Wild Type) | 100 |
| α-aminobutyric acid | 6.5 |
| Valine | 1.1 |
| Norvaline | 0.88 |
| Leucine | 0.05 |
Replacement of other residues on the periphery of this binding trough, such as arginines at positions B12 and B16, also reduced receptor binding, but to a lesser extent than modifications at Alanine(B15). acs.orgnih.gov
| Amino Acid Replacement | Position | Relative Receptor Binding Affinity (%) |
|---|---|---|
| Citrulline | B12 | 17 |
| Citrulline | B16 | 45 |
These findings highlight the importance of specific amino acid residues and the conformation of the B-chain central part and A-chain termini for the specific recognition and binding of this compound to its receptor. nih.govacs.orgnih.gov
Intracellular Signaling Cascades Mediated by this compound
Upon binding to its receptor, this compound activates intracellular signaling pathways that mediate its diverse physiological effects, particularly those related to growth and metabolism. The primary signaling pathway activated by this compound is the insulin/insulin-like peptide signaling (IIS) pathway. unimore.itunimore.it
Activation of the Insulin/Insulin-like Peptide Signaling (IIS) Pathway
This compound stimulates the insulin receptor, leading to the phosphorylation of downstream signaling molecules, including serine/threonine protein kinase (Akt). unimore.it This activation is a key event in the IIS pathway in Bombyx mori. The IIS pathway in insects is known to play crucial roles in development and growth. unimore.it
This compound's activation of the IIS pathway is linked to its metabolic functions, such as regulating carbohydrate metabolism. smolecule.combioone.org Studies have shown that this compound can influence trehalose (B1683222) and glycogen (B147801) levels, which are central to carbohydrate storage and utilization in insects. smolecule.combioone.orgfrontiersin.org
Involvement of Phosphoinositide 3-Kinase (PI3K) Pathway
A significant downstream component of the this compound-activated IIS pathway is the Phosphoinositide 3-Kinase (PI3K) pathway. unimore.itorcid.orgnih.gov this compound has been shown to regulate glucose absorption and glycogen synthesis through the PI3K signaling pathway, not only in Bombyx mori but also in studies using human hepatocytes. smolecule.comorcid.orgnih.gov
Activation of the insulin receptor by this compound leads to the activation of PI3K. researchgate.net PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt. The PI3K/Akt pathway is a conserved signaling cascade involved in various cellular processes, including metabolism, growth, and survival. mdpi.com
Research indicates that the PI3K pathway is involved in bombyxin-stimulated ecdysteroidogenesis in Bombyx mori prothoracic glands. unimore.itresearchgate.net Inhibition of PI3K has been shown to decrease ecdysone (B1671078) secretion, highlighting the importance of this pathway in this compound's developmental effects. unimore.it
Downstream Effectors and Molecular Targets of this compound Signaling
The activation of the PI3K/Akt pathway by this compound leads to the modulation of various downstream effectors and molecular targets. A key downstream target is the target of rapamycin (B549165) (TOR). unimore.itresearchgate.netmdpi.com In Bombyx mori, bombyxin stimulates the insulin receptor and Akt, which are then phosphorylated to activate TOR. unimore.it TOR is a central regulator of cell growth, proliferation, and metabolism. mdpi.com
TOR enhances translation by suppressing the translation inhibitor 4E-binding protein (4E-BP) and activating p70 S6 kinase (S6K), which targets ribosomal protein S6. unimore.itresearchgate.netmdpi.com These actions contribute to increased protein synthesis and cell growth.
Beyond the core PI3K/Akt/TOR pathway, this compound signaling also influences other processes. For example, this compound stimulates the expression of sugar transporter (St) and trehalase 1 (Treh1) genes, which are involved in carbohydrate transport and hydrolysis. researchgate.netmdpi.com This effect is linked to this compound's role in regulating hemolymph trehalose levels and facilitating glucose uptake by tissues. smolecule.combioone.orgfrontiersin.org
While the PI3K/Akt pathway is a major route, studies also suggest the involvement of other pathways or potential crosstalk. For instance, while bombyxin can inhibit AMP-activated protein kinase (AMPK), this inhibition appears to be independent of PI3K in Bombyx mori, suggesting the existence of distinct downstream signaling branches from the insulin receptor that converge on molecules like TOR. unimore.it
Comparative Endocrinology and Evolutionary Perspectives of Bombyxin Ii
Phylogenetics of Insulin-like Peptides Across Invertebrates
Insulin-like peptides are widely distributed across invertebrate species, including insects, mollusks, and nematodes. oup.commdpi.com Phylogenetic analyses consistently show a separation between vertebrate insulins/IGFs and invertebrate ILPs, forming distinct clades. mdpi.comoup.com This suggests an early divergence of the insulin-like gene family in metazoan evolution. oup.com
Invertebrate ILPs, including bombyxin II, typically possess a two-peptide chain structure linked by disulfide bonds, a characteristic shared with vertebrate insulin (B600854). oup.commdpi.com However, unlike the single-chain structure of vertebrate IGFs, no invertebrate molecule with a single-chain IGF-like structure has been found to date. oup.com The insulin-like peptide genes in invertebrates are often not single-copy genes but instead form large gene families. For instance, the silkworm Bombyx mori contains numerous bombyxin-related genes. oup.commdpi.com
Phylogenetic studies on molluskan ILPs and vertebrate insulins further illustrate this divergence, with molluskan ILPs forming a subgroup within the invertebrate clade. mdpi.com Similarly, analyses of insulin receptors and ILP receptors across various species, including invertebrates, indicate that vertebrate insulin receptors and IGF1 receptors evolved from a common ancestor during early vertebrate evolution. oup.combiorxiv.org
Evolution of Insulin and IGF-like Peptide Families in Insects
Insects possess a diverse array of insulin-like peptides, with the number of identified ILPs varying significantly between species, ranging from one to 38. capes.gov.brkuleuven.benih.gov Bombyxin was the first insulin-like peptide identified in insects, discovered in Bombyx mori. unimore.itresearchgate.net The Bombyx mori genome contains a large number of bombyxin genes, classified into multiple families. mdpi.combioone.org
Recent research has also identified a new class of insulin family peptides in insects, termed IGF-like peptides, in species like Bombyx mori and Drosophila melanogaster. researchgate.net These IGF-like peptides, such as Bombyx mori insulin-like growth factor peptide (BIGFLP) and Drosophila ILP6 (DILP6), are often produced in peripheral tissues like the fat body, in contrast to the brain neurosecretory cells where many bombyxins (B1165932) and other ILPs are produced. kuleuven.beunimore.itresearchgate.net This suggests a functional divergence within the insect insulin superfamily, with some peptides retaining more "insulin-like" metabolic roles and others adopting "IGF-like" growth-promoting functions. researchgate.net
Phylogenetic analysis of insect ILPs shows higher homology among closely related species within the same order compared to those from different orders, indicating sequence divergence over evolutionary time. unimore.it Within the same insect order, the distances between ILP families can be greater than the distances between orthologues within that order, highlighting the diversification of these peptide families. unimore.it
Functional Divergence and Conservation of this compound Activities in Different Insect Species
This compound, specifically from Bombyx mori, has been shown to exhibit a range of physiological activities, some of which are conserved across different insect species, while others show divergence. Initially, bombyxin was studied for its ability to stimulate ecdysone (B1671078) secretion from the prothoracic glands in the moth Samia cynthia ricini, leading to its initial designation as a prothoracicotropic hormone (PTTH). bioone.orgduke.edu However, it was later shown that bombyxin does not stimulate ecdysone secretion in Bombyx mori itself, and the true PTTH in Bombyx mori is a distinct molecule. duke.edu This highlights an early example of functional divergence, where a peptide structurally similar to insulin had been initially linked to a function (molting regulation via ecdysone) that is primarily controlled by a different hormone in its native species. duke.educhemicalbook.comresearchgate.netresearchgate.net
Despite not being the primary PTTH in Bombyx mori, this compound does influence metabolic processes. It has been shown to reduce hemolymph trehalose (B1683222) concentration and affect glycogen (B147801) content in Bombyx mori larvae. nih.govx-mol.netnih.gov The effects on glycogen accumulation, however, can differ between insect species. nih.gov
Studies have also demonstrated that this compound can act as a growth factor, promoting the growth of wing imaginal discs in butterflies like Precis coenia. duke.edu This growth-promoting activity is consistent with the broader role of insulin-like peptides as mitogenic growth factors, similar to vertebrate IGFs. oup.com
Interestingly, this compound has also been shown to have effects on mammalian cells, promoting glucose uptake and glycogen synthesis in HepG2 cells via the PI3K signaling pathway. nih.gov This suggests a degree of conservation in the downstream signaling pathways activated by insulin-like peptides across vast evolutionary distances, despite differences in the specific metabolic outcomes observed in insects versus mammals. nih.gov
The functional divergence of ILPs in insects is further exemplified by the distinct roles of bombyxins (insulin-like) and IGF-like peptides. Bombyxins, secreted from the brain, primarily regulate nutrient-dependent growth and metabolism, while IGF-like peptides, produced in peripheral tissues, regulate stage-dependent tissue growth. researchgate.net
Insights into the Evolution of Metabolic Regulation Systems
The study of this compound and other insect ILPs provides crucial insights into the evolution of metabolic regulation systems. The presence of a conserved insulin/IGF signaling pathway across metazoa underscores its fundamental importance in controlling processes like metabolism, growth, and development. oup.comcapes.gov.brkuleuven.benih.gov
Insects utilize ILPs as key mediators between nutritional status and growth, functionally analogous to the role of insulin in mammals. frontiersin.org The secretion of insect ILPs from brain neurosecretory cells is often stimulated by feeding, linking nutrient availability directly to growth and metabolic responses. nih.govfrontiersin.org
The diversification of ILP families in insects, with distinct peptides produced in different tissues and potentially having specialized functions, reflects the evolution of complex regulatory networks for energy homeostasis. kuleuven.befrontiersin.org These networks involve interactions between multiple ILPs, their receptors, and other hormones like ecdysteroids and juvenile hormone. kuleuven.betubitak.gov.tr
The observation that this compound can influence both carbohydrate metabolism in insects and glucose metabolism in mammalian cells suggests that some core functions of the insulin superfamily have been conserved, while the specific physiological outcomes and the complexity of the regulatory systems have evolved to meet the diverse needs of different organisms. nih.govnih.gov The study of functional divergence in insect proteins, including ILPs, contributes to understanding how evolutionary pressures have shaped metabolic pathways and their regulation. updatepublishing.complos.org
Data Tables
| Peptide Name | Organism | Primary Production Site(s) | Key Function(s) | Vertebrate Homolog Analogy |
| This compound | Bombyx mori | Brain neurosecretory cells | Nutrient-dependent growth, carbohydrate metabolism | Insulin-like |
| BIGFLP | Bombyx mori | Fat body, brain, gonads | Stage-dependent tissue growth | IGF-like |
| DILP2, 3, 5 | Drosophila | Brain neurosecretory cells | Metabolism, growth, reproduction, lifespan | Insulin-like |
| DILP6 | Drosophila | Fat body | Carbohydrate/lipid storage, oxidative stress resistance | IGF-like |
| Vertebrate Insulin | Mammals | Pancreatic beta cells | Glucose metabolism, growth | N/A |
| Vertebrate IGF-I | Mammals | Liver, other tissues | Growth, development | N/A |
Detailed Research Findings
this compound injection in Bombyx mori larvae increases oxygen consumption and upregulates an enzyme activator of glycolysis in a tissue-specific manner (gonads, imaginal discs, midgut), suggesting it facilitates cellular energy production. nih.govx-mol.netfrontiersin.org
this compound can reduce hemolymph trehalose and decrease glycogen content in the fat body of Bombyx mori, although effects on glycogen can vary in other insects. nih.govnih.gov
this compound acts as a growth factor for wing imaginal discs in Precis coenia, stimulating cell division and growth, likely in conjunction with 20-hydroxyecdysone (B1671079). duke.edu
Bombyxin-producing cells in Bombyx mori are located in the dorsomedial part of the brain, and bombyxin is transported to and secreted from the corpora allata. nih.gov Secretion is stimulated by feeding. nih.gov
The Bombyx mori genome contains 38 bombyxin genes classified into 12 families, with high similarity within the bombyxin A family. mdpi.com
this compound has been shown to promote glucose uptake and glycogen synthesis in mammalian HepG2 cells, mediated by the PI3K pathway, indicating conserved downstream signaling. nih.gov
Methodological Approaches in Bombyxin Ii Research
Biochemical Purification and Analytical Techniques for Bombyxin II
The initial studies of this compound involved its purification from biological sources, primarily the heads of Bombyx mori silkworms. This process often begins with the extraction of proteins from large quantities of silkworm heads, followed by a series of purification steps. Early methods utilized simple precipitations to enrich the peptide iupac.org.
Chromatographic techniques have been essential for isolating this compound from complex mixtures. Ion exchange chromatography, such as on DEAE-Sepharose CL-6B, separates proteins based on their charge tandfonline.com. This is often followed by high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity tandfonline.com. These techniques have been refined to achieve high purity of this compound nih.gov.
Analytical techniques are crucial for characterizing the purified peptide and determining its properties. Amino acid sequencing has been used to determine the primary structure of this compound frontiersin.orgajbasweb.com. Mass spectrometry, such as Fast Atom Bombardment (FAB) mass spectrometry, has been employed to analyze peptide fragments and confirm sequences tandfonline.com. Spectrophotometry can be used in various assays, including those measuring enzymatic activity influenced by this compound nih.gov. Western blotting is used to detect this compound and its precursor forms based on size and antibody binding nih.gov.
The location of disulfide bridges in this compound has been determined through techniques like thermolysin digestion followed by chemical analyses frontiersin.org. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional solution structure of synthetic this compound, revealing similarities and differences compared to insulin (B600854) and relaxin rcsb.orgnih.gov.
Genetic Manipulation and Functional Genomics (e.g., RNA Interference, Gene Editing)
Genetic manipulation techniques, such as RNA interference (RNAi) and gene editing (e.g., CRISPR-Cas9), are powerful tools for studying the function of this compound and its related genes in Bombyx mori.
RNA interference (RNAi) is a natural cellular process that can be harnessed to silence specific genes by introducing double-stranded RNA (dsRNA) that targets the corresponding messenger RNA (mRNA) scitechnol.commdpi.com. This leads to the degradation of the target mRNA or inhibition of protein translation, effectively reducing the expression of the gene of interest scitechnol.comresearchgate.net. While RNAi efficiency can vary in Lepidoptera, it has been successfully used to study gene function in silkworms researchgate.net.
Gene editing technologies, particularly the CRISPR/Cas9 system, allow for precise modifications to the genome, including targeted gene knockout or the introduction of specific mutations mdpi.comupm.edu.my. This enables researchers to directly study the effects of altered this compound gene sequences on peptide production, structure, and function. These methods facilitate the creation of genetically modified silkworms to investigate the in vivo roles of this compound pdbj.org.
Functional genomics approaches utilize these genetic tools on a larger scale to understand the roles of multiple bombyxin genes and their interactions within the silkworm genome. Studies have identified numerous bombyxin genes in Bombyx mori, classified into different families ajbasweb.com. Analyzing the expression patterns of these genes in various tissues and developmental stages, often using techniques like reverse transcription-PCR, provides insights into their potential functions ajbasweb.combioone.org.
In Vitro Organ and Cell Culture Systems for this compound Bioassays
In vitro culture systems, including organ and cell cultures, are vital for performing bioassays to assess the biological activity of this compound under controlled conditions.
Cell culture systems utilize isolated cells grown in a nutrient medium. Silkworm cell lines, such as Bm5 cells, can be used to study the effects of this compound on cellular processes scielo.brscielo.br. Mammalian cell lines, like HepG2 cells, have also been employed to investigate the potential effects of this compound on glucose metabolism in a different biological context nih.gov. These systems allow for controlled experiments to determine dose-dependent responses and elucidate signaling pathways activated by this compound.
Bioassays in these in vitro systems can measure various outcomes, such as cell proliferation, metabolic changes (e.g., glucose uptake, glycogen (B147801) synthesis), or the production of other hormones nih.govnih.govnih.gov. Techniques like ELISA or Western blot can be used to quantify proteins or signaling molecules in cell or organ culture supernatants or lysates scielo.brscielo.br.
Immunological Techniques for Localization and Quantification (e.g., Immunohistochemistry)
Immunological techniques utilize antibodies that specifically bind to this compound to determine its location within tissues and quantify its levels.
Immunohistochemistry (IHC) is a widely used technique to visualize the distribution of this compound in tissue sections. Antibodies raised against this compound are applied to fixed tissue, and their binding is detected using a labeled secondary antibody, allowing researchers to pinpoint the cells and tissues where this compound is present ajbasweb.comresearchgate.net. This has been crucial for identifying the neurosecretory cells in the brain that produce bombyxin ajbasweb.combioone.orgresearchgate.net.
Radioimmunoassay (RIA) is a highly sensitive technique used to quantify the concentration of this compound in biological samples, such as hemolymph. This method involves a competitive binding assay using a radioactively labeled this compound tracer and a specific antibody nih.gov.
Western blot analysis, as mentioned earlier, also utilizes antibodies to detect and quantify this compound proteins separated by gel electrophoresis nih.govscielo.brscielo.br. ELISA (Enzyme-Linked Immunosorbent Assay) is another antibody-based technique that can be used for the quantitative detection of this compound in various samples, including cell culture supernatants scielo.brmybiosource.com.
Synthetic Peptide Chemistry and Recombinant Protein Production for this compound
The availability of synthetic and recombinant this compound is crucial for structural studies, bioassays, and the production of antibodies.
Synthetic peptide chemistry allows for the chemical synthesis of this compound peptides with defined sequences. Solid-phase peptide synthesis of the A and B chains, followed by controlled formation of disulfide bonds, has been successfully used to produce synthetic this compound frontiersin.orgnih.gov. Different strategies for disulfide bond formation have been developed to improve synthesis yield u-tokyo.ac.jpnih.gov. Synthetic this compound has been shown to have similar activity to the natural peptide frontiersin.orgbioone.org.
Recombinant protein production involves expressing the this compound gene in a host organism or cell culture system to produce the peptide. Bombyx mori itself can be used as a bioreactor for recombinant protein production, utilizing systems like the baculovirus expression system or transgenic silkworms scielo.brnih.govnih.govfrontiersin.org. These systems can yield high quantities of recombinant proteins. Studies have also explored expressing this compound genes or related constructs in other cell lines, such as human embryonic kidney 293FT (293FT) cells, to study processing and activity nih.gov. Adding tags, such as histidine tags, can facilitate the detection and purification of recombinant this compound nih.gov.
Advanced Bioinformatic and Computational Approaches in this compound Studies
Bioinformatic and computational approaches are increasingly important for analyzing this compound sequences, predicting its structure, and understanding its evolutionary relationships.
Sequence analysis involves comparing the amino acid sequences of different this compound variants and other insulin-like peptides. Tools for multiple sequence alignment are used to identify conserved regions and variations biorxiv.orgscribd.comresearchgate.netnih.gov. This helps in understanding the structural and functional significance of specific amino acid residues.
Phylogenetic analysis uses sequence data to reconstruct the evolutionary history of this compound and its relationship to other members of the insulin superfamily nih.govbiorxiv.orgscribd.combioinformatics.nl. This involves building phylogenetic trees based on sequence similarities, which can reveal divergence patterns and evolutionary relationships between different peptide families biorxiv.org.
Computational modeling techniques are used to predict the three-dimensional structure of this compound based on its amino acid sequence and known structures of related proteins like insulin and relaxin nih.govrcsb.orgnih.govsib.swiss. These models provide insights into the potential folding of the peptide and the arrangement of its A and B chains and disulfide bonds. Energy minimization techniques can be applied to refine these models nih.gov. Computational studies have also been used to predict potential receptor binding sites on the this compound molecule nih.govacs.org.
Bioinformatic databases, such as those containing genomic and proteomic sequences, are essential resources for identifying bombyxin genes and related peptides scribd.com.
| Methodological Approach | Key Techniques | Purpose |
| Biochemical Purification and Analytical Techniques | Chromatography (Ion Exchange, RP-HPLC), Amino Acid Sequencing, Mass Spectrometry, Spectrophotometry, Western Blot, NMR | Isolation, characterization, and structural determination of native and synthetic this compound. |
| Genetic Manipulation and Functional Genomics | RNA Interference (RNAi), CRISPR-Cas9, Reverse Transcription-PCR | Studying gene function, creating genetic modifications, analyzing gene expression patterns. |
| In Vitro Organ and Cell Culture Systems for Bioassays | Organ Culture (Prothoracic Glands, Wing Discs), Cell Culture (Bm5, HepG2), ELISA, Western Blot | Assessing biological activity, dose-response, and signaling pathways in a controlled environment. |
| Immunological Techniques for Localization and Quantification | Immunohistochemistry (IHC), Radioimmunoassay (RIA), Western Blot, ELISA | Visualizing tissue distribution and quantifying this compound levels. |
| Synthetic Peptide Chemistry and Recombinant Protein Production | Solid-Phase Peptide Synthesis, Disulfide Bond Formation, Baculovirus Expression System, Transgenic Silkworms, Expression in Cell Lines | Producing this compound for research, bioassays, antibody production, and structural studies. |
| Advanced Bioinformatic and Computational Approaches in Bombyxin Studies | Sequence Alignment, Phylogenetic Analysis, Protein Structure Modeling, Database Analysis | Analyzing sequences, predicting structure, understanding evolutionary relationships, identifying related genes. |
Q & A
Q. What structural techniques are used to determine the three-dimensional conformation of bombyxin II, and how does it compare to insulin and relaxin?
Q. How are bombyxin gene families organized, and what methodologies identify novel isoforms?
Bombyxin genes are clustered in the Bombyx mori genome, with pairs of genes arranged in opposite transcriptional orientations (e.g., bombyxin families A and B) . Novel isoforms (e.g., families V–Z) were identified via genomic sequencing and reverse transcription-polymerase chain reaction (RT-PCR), revealing tissue-specific expression patterns (e.g., bombyxin-X in fat bodies, bombyxin-Z in follicular cells) .
Q. What experimental approaches validate this compound’s functional conservation in non-insect systems?
Chimeric molecules combining bombyxin-II and human insulin sequences were synthesized to map receptor-binding surfaces. Functional assays showed that the B-chain central helix and A-chain termini are critical for bombyxin activity, with no cross-reactivity to human insulin receptors . In mammalian HepG2 cells, mature this compound (4 kDa) increased glucose uptake via the PI3K pathway, mimicking insulin’s metabolic effects .
Advanced Research Questions
Q. How do structural and functional contradictions in this compound’s B-chain inform receptor-recognition mechanisms?
Despite 40% sequence identity with insulin, this compound’s B-chain lacks the conserved C-terminal β-strand required for insulin receptor binding. Instead, surface patches formed by the B-chain central helix and A-chain termini mediate receptor interaction, as shown by mutagenesis and chimeric protein assays . This contrasts with insulin’s reliance on the B-chain C-terminal for receptor activation .
Q. What evolutionary mechanisms explain the divergence of bombyxin from vertebrate insulin?
Bombyxin and insulin share a common ancestor but diverged via gene duplication and neofunctionalization. Bombyxin’s receptor-binding surface evolved to prioritize the B-chain central helix, while insulin developed a unique β-strand for vertebrate receptor specificity. Genomic analyses reveal bombyxin gene clusters with rapid diversification, unlike the single-copy insulin gene in vertebrates .
Q. How can conflicting data on bombyxin’s oligomeric state be resolved?
While insulin forms zinc-stabilized hexamers, this compound lacks hexamerization despite retaining B10His (a key residue in insulin’s hexamer formation). Structural studies suggest that bombyxin’s extended B-chain disrupts hexamer interfaces, favoring monomeric or dimeric states .
Methodological Guidance
Q. Designing experiments to analyze this compound’s role in insect growth: What controls and assays are critical?
- In vitro systems : Use wing imaginal disk cultures (e.g., Precis coenia) with synthetic this compound (30–50 ng/mL) and 20-hydroxyecdysone to assess mitogenic effects .
- Pathway inhibition : Apply PI3K inhibitors (e.g., wortmannin) in HepG2 cells to confirm metabolic signaling .
- Negative controls : Include recombinant human insulin/IGF-II to rule off-target effects .
Q. Addressing discrepancies in bombyxin receptor identification: What strategies improve detection?
- Affinity labeling : Use photoactivatable bombyxin-II analogs to crosslink receptors in lepidopteran ovarian cells .
- CRISPR/Cas9 knockout : Target putative receptor genes (e.g., tyrosine kinase homologs) in B. mori cell lines to validate binding partners.
Data Contradiction Analysis
Q. Why do some studies report this compound activity in non-brain tissues despite its neurosecretory origin?
Advanced RT-PCR and in situ hybridization revealed bombyxin isoforms (e.g., bombyxin-Y) expressed in ovaries and fat bodies, suggesting paralog-specific roles outside the brain . This expands its functional scope beyond prothoracicotropic activity.
Q. Resolving conflicting roles of bombyxin in metabolism vs. growth: How do experimental models influence outcomes?
Bombyxin-II regulates trehalose metabolism in larvae (via brain secretion) and acts as a growth factor in imaginal disks (via peripheral signaling). Tissue-specific isoform expression and receptor variants likely explain these context-dependent roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
